(-)-Conduritol B

Glucocerebrosidase GBA Inhibitor Potency

Racemic Conduritol B mixtures halve active inhibitor concentration, causing erroneous IC50/Ki values. Enantiomerically pure (-)-Conduritol B (CAS 25348-64-5) eliminates this variability, delivering 100% active β-glucosidase inhibitor for reproducible GBA studies. • Irreversible covalent GBA inhibitor (Ki = 7.73 µM) for precise enzyme inhibition • 1:1 stoichiometric active-site titrant for quantifying functional GBA catalytic sites • Validated for generating consistent Gaucher disease cell & animal models

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 25348-64-5
Cat. No. B043542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Conduritol B
CAS25348-64-5
Synonyms5-cyclohexene-1,2,3,4-tetrol
conduritol A
conduritol B
conduritol B, (1alpha,2alpha,3alpha,4beta)-isomer
conduritol B, (1alpha,2beta,3beta,4alpha)-isomer
conduritol B, (1R-(1alpha,2alpha,3beta,4alpha))-isomer
conduritol C
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1=CC(C(C(C1O)O)O)O
InChIInChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1
InChIKeyLRUBQXAKGXQBHA-UNTFVMJOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Conduritol B (CAS 25348-64-5): An Irreversible β-Glucosidase Inhibitor for Gaucher Disease Modeling and Glycosidase Research


(-)-Conduritol B, commonly utilized as its epoxide derivative Conduritol B Epoxide (CBE; CAS 6090-95-5), is a cyclitol compound and a classical, mechanism-based irreversible inhibitor of retaining β-glucosidases, particularly human lysosomal acid β-glucosidase (GBA/GCase) [1]. It acts as an activity-based probe, covalently binding to the catalytic nucleophile of its target enzymes [1]. Its primary established application is as a chemical tool to generate cell and animal models of Gaucher disease, a lysosomal storage disorder resulting from GBA deficiency [2].

Study Type
Gaucher disease chemical modeling & GBA loss-of-function research
Probe Class
Irreversible, mechanism-based β-glucosidase activity-based probe
Target Engagement
Precise active-site titrant for lysosomal acid β-glucosidase (GBA)
Requires enantiomerically pure (-)-form for quantitative studies

Why (-)-Conduritol B's Enantiomeric Purity is Non-Negotiable for Reliable GBA Inhibition Data


Generic substitution with racemic or unspecified Conduritol B mixtures introduces significant experimental variability and invalidates quantitative conclusions. The inhibitory activity of Conduritol B Epoxide is enantiomer-specific. Conduritol-B-epoxide is a racemic mixture, but only the D-enantiomer (1-D-1,2-anhydro-myo-inositol) is the reactive species that covalently inactivates glycosidases; the L-enantiomer is inactive [1]. Using a racemic mixture effectively halves the concentration of the active inhibitor, leading to miscalculated potency values (e.g., Ki, IC50) and erroneous interpretation of target engagement. For precise biochemical studies and reproducible model generation, procurement of the enantiomerically pure (-)-Conduritol B is essential to ensure that 100% of the weighed compound contributes to the intended pharmacological effect, thereby guaranteeing data accuracy and experimental reproducibility.

Required: (-)-Conduritol B
Enantiomerically pure D-enantiomer providing defined, 100% active inhibitor concentration for reliable potency calculations and model generation.
Risk: Racemic CBE
Contains inactive L-enantiomer, effectively halving the active inhibitor concentration and causing miscalculated Ki and IC50 values.
May invalidate quantitative target engagement conclusions.
This Tool: (-)-Conduritol B
Provides an established in vivo selectivity window for GBA over off-target GBA2, suitable for generating genuine Gaucher disease models.
Risk: Cyclophellitol
Inactivates GBA and GBA2 with equal affinity, making it unsuitable for studies requiring selective GBA loss-of-function.
Off-target profile may confound disease-model interpretation.

Quantitative Differentiation Guide for (-)-Conduritol B: Potency, Selectivity, and Mechanism Data


(-)-Conduritol B's Moderate GBA Potency Contrasts with Cyclophellitol's Ultra-High Affinity

In a direct comparison using the same assay system, (-)-Conduritol B (as its epoxide derivative, CBE) demonstrates a Ki of 7.73 µM and an IC50 of 12.0 µM for human lysosomal acid glucosylceramidase (GBA). In stark contrast, the more advanced inhibitor cyclophellitol achieves a Ki of 0.00095 µM and an IC50 of 0.002 µM under identical conditions [1]. This represents an approximately 8,000-fold difference in affinity.

GBA Potency vs. Cyclophellitol
Head-to-head
CBE Ki: 7.73 µM (IC50 12.0 µM)
Cyclophellitol Ki: 0.00095 µM (IC50 0.002 µM)
Supports selection as a moderate-affinity, standard tool for well-characterized model generation.
~8,000-fold affinity difference guides reagent choice based on required target occupancy.
Glucocerebrosidase GBA Inhibitor Potency Ki IC50

β-Glucosidase Selectivity Profile of (-)-Conduritol B vs. Conduritol F and Cyclophellitol

(-)-Conduritol B epoxide (CBE) demonstrates functional selectivity for β-glucosidases like GBA (IC50 ~1-10 µM) over α-glucosidases (IC50 ~100 µM) . This contrasts sharply with (+)-conduritol F, which is a potent inhibitor of α-glucosidase (IC50 86.1 µM) [1]. Furthermore, a direct in vivo target engagement study using activity-based protein profiling (ABPP) revealed that CBE has a superior selectivity window for GBA in mouse brain compared to cyclophellitol. Cyclophellitol was found to inactivate both GBA and the off-target non-lysosomal glucosylceramidase (GBA2) with equal affinity, making it unsuitable for generating genuine Gaucher disease models, whereas CBE provides an acceptable window for selective GBA inhibition [2].

β-Glucosidase Selectivity Profile
Head-to-head
CBE: ~10-100x selectivity for β- over α-glucosidase; In vivo selectivity window for GBA over GBA2.
Confirmed as a preferred tool with a defined, manageable off-target profile for GBA research.
Cyclophellitol lacks GBA/GBA2 selectivity; (+)-conduritol F prefers α-glucosidase.
Glycosidase Selectivity β-Glucosidase α-Glucosidase GBA2 Target Engagement

Irreversible, Mechanism-Based Covalent Inactivation Kinetics of (-)-Conduritol B on GBA

(-)-Conduritol B functions as a mechanism-based irreversible inhibitor, requiring a reversible enzyme-inhibitor (EI) complex formation before covalent inactivation. Kinetic analysis revealed a maximal rate of inactivation (kmax) of 0.051 min⁻¹ and a dissociation constant (Ki) for the reversible EI complex of 166 µM for normal human acid β-glucosidase [1]. The 1:1 stoichiometry of binding confirms its action as a precise active-site titrant [1]. In contrast, many simple imino sugar inhibitors (e.g., NB-DGJ) are reversible, competitive inhibitors and do not permanently label the enzyme [2].

Covalent Inactivation Kinetics
Class-level
kmax: 0.051 min⁻¹
Ki (EI complex): 166 µM
Supports sustained target inactivation for long-term cell culture or in vivo pharmacodynamic studies.
Irreversible 1:1 stoichiometry contrasts with reversible imino sugar inhibitors like NB-DGJ.
Mechanism-Based Inhibition Covalent Inhibitor Enzyme Kinetics kmax Ki

High-Value Research Applications for Enantiomerically Pure (-)-Conduritol B


Generation of Standardized, Reproducible Chemical Models of Gaucher Disease

(-)-Conduritol B (CBE) is the established gold-standard tool for creating chemical knockout models of Gaucher disease in cells and animals. Its well-characterized, moderate potency (Ki = 7.73 µM) [1] and defined in vivo selectivity window for GBA [2] allow for precise titration of residual enzyme activity. This is critical for generating disease models of consistent severity and for studying genotype-phenotype relationships, as demonstrated in murine studies where CBE treatment recapitulated the CNS phenotype of genetic Gaucher models [3].

Active-Site Titration and Quantification of Functional GBA in Biological Samples

Due to its 1:1 stoichiometric, irreversible covalent binding to the GBA active site [1], enantiomerically pure (-)-Conduritol B is an ideal probe for quantifying the molar concentration of functional GBA catalytic sites in complex biological samples. This application is essential for studying enzyme expression levels, assessing the efficacy of gene therapy or pharmacological chaperone treatments, and diagnosing residual enzyme activity in patient-derived samples, where the inactive L-enantiomer in racemic mixtures would confound results [4].

Investigating the Role of GBA in Parkinson's Disease (PD) Pathophysiology

GBA mutations are the most common genetic risk factor for Parkinson's disease. (-)-Conduritol B is a key reagent for dissecting the mechanistic link between GBA dysfunction and α-synuclein aggregation. Studies have shown that CBE-mediated GBA inhibition enhances α-synuclein toxicity [5]. The compound's defined selectivity profile [2] is crucial in these complex neurobiological studies, enabling researchers to attribute observed phenotypes specifically to GBA loss-of-function rather than confounding off-target effects.

Enzymatic Resolution and Synthesis of Enantiopure Cyclitol Derivatives

(-)-Conduritol B itself serves as a valuable chiral building block. The pure enantiomer is a key intermediate in the enzymatic resolution and synthesis of both enantiomers of conduritol B epoxide and more complex glycosidase inhibitors like cyclophellitol [6]. Procuring the pure (-)-enantiomer streamlines synthetic routes to advanced, stereochemically complex probes and potential therapeutics, saving time and resources compared to resolving racemic mixtures in-house.

Application
Selection Property
Validation Focus
Gaucher Disease Chemical Modeling
Moderate, well-characterized GBA potency with defined in vivo selectivity window
Consistent disease severity and genotype-phenotype relationship studies
GBA Active-Site Titration in Biological Samples
Irreversible, 1:1 stoichiometric covalent binding to GBA catalytic site
Quantifying functional enzyme concentration; gene therapy or chaperone efficacy assessment
Parkinson's Disease Pathophysiology (GBA-α-Synuclein Axis)
Defined selectivity profile avoiding confounding off-target effects
Attributing α-synuclein phenotypes specifically to GBA loss-of-function
Enzymatic Resolution & Cyclitol Derivative Synthesis
Enantiomerically pure chiral building block
Streamlining synthetic routes to stereochemically complex glycosidase inhibitor probes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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